molecular formula C16H17F3N4OS B2696590 1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1797017-48-1

1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No. B2696590
CAS RN: 1797017-48-1
M. Wt: 370.39
InChI Key: LRWXEYIQDJAMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C16H17F3N4OS and its molecular weight is 370.39. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

The compound plays a critical role in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors. The detailed synthesis process and stereochemical determination highlight its significance in developing treatments targeting PI3 kinase-related pathways (Chen et al., 2010).

Anti-CML Activity through PI3K/AKT Signaling Pathway

Research has demonstrated the compound's utility in designing novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent activity against chronic myeloid leukemia (CML) cell lines. The derivatives show significant biological activity by targeting the PI3K/Akt signaling pathway, indicating a promising direction for CML treatment (Li et al., 2019).

Novel Synthesis Methods

The compound's relevance extends to novel synthesis methods under microwave irradiation, offering a simplified and efficient approach to creating 1,3,4-thiadiazol-2-yl urea derivatives. This methodological advancement underscores the versatility and potential of the compound in chemical synthesis (Li & Chen, 2008).

Antiproliferative Agents and VEGFR-2 Inhibition

The compound is integral to the design and synthesis of antiproliferative agents , particularly 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, showing significant effects against various cancer cell lines. Such research contributes to the discovery of new therapeutic agents for cancer treatment (Zhang et al., 2019). Additionally, it is involved in the development of novel VEGFR-2 tyrosine kinase inhibitors, highlighting its potential in antiangiogenesis and cancer therapy strategies (Machado et al., 2015).

Cytokinin-like Activity and Plant Morphogenesis

Beyond its applications in medicinal chemistry, the compound has implications in plant biology , where urea derivatives, including those related to the compound , exhibit cytokinin-like activity. This activity influences cell division and differentiation, presenting opportunities for agricultural and horticultural applications (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c17-16(18,19)11-3-4-14(20-8-11)23-6-5-12(10-23)22-15(24)21-9-13-2-1-7-25-13/h1-4,7-8,12H,5-6,9-10H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWXEYIQDJAMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CC=CS2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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